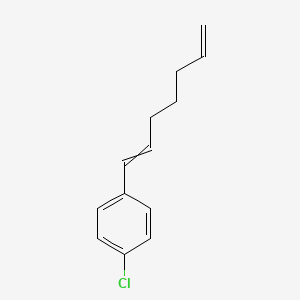
1-Chloro-4-(hepta-1,6-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hepta-1,6-dien-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-bromobenzene with hepta-1,6-diene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The hepta-1,6-dien-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of 1-amino-4-(hepta-1,6-dien-1-yl)benzene.
Oxidation: Formation of 1-chloro-4-(epoxyhept-1-en-1-yl)benzene.
Reduction: Formation of 1-chloro-4-(heptan-1-yl)benzene.
Scientific Research Applications
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(hepta-1,6-dien-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the double bonds in the hepta-1,6-dien-1-yl group make it a versatile compound for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene: Unique due to the combination of a chlorine atom and a hepta-1,6-dien-1-yl group.
This compound: Similar in structure but may differ in the position of the substituents or the length of the aliphatic chain.
Properties
CAS No. |
644985-94-4 |
|---|---|
Molecular Formula |
C13H15Cl |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-chloro-4-hepta-1,6-dienylbenzene |
InChI |
InChI=1S/C13H15Cl/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h2,6-11H,1,3-5H2 |
InChI Key |
KVGWBHFCHLLROE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















